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molecular formula C24H23N3 B8786741 N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine

N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine

Cat. No. B8786741
M. Wt: 353.5 g/mol
InChI Key: VMJRSVFNMYUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274596B1

Procedure details

4-Chlorobenzo[g]quinoline (7b) (50 mg, 0.23 mmol), 4-(1-piperidino) aniline (50 mg, 1.2 equivalents), bis(1,5-cyclooctadiene)nickel(O) (Ni(COD)2 1.5 mg, 0.02 equivalents), 1,1′-bis(diphenylphosphino)ferrocene (DPPF, 5 mg, 0.04 equivalents) and sodium t-butoxide (31 mg, 1.4 equiv) in 2.5 mL of dry toluene were refluxed under a 5 nitrogen atmosphere until observed complete by TLC. The mixture was concentrated in vacuo and purified by flash chromatography (gradient: 50:50:2 to 60:40:2 hexane: EtOAc:Et3N) to provide 69 mg of clean N-[4-(1-piperidinyl)phenyl]benzo[g]quinolin-4-amine (8), 85% yield.
Name
4-Chlorobenzo[g]quinoline
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(1,5-cyclooctadiene)nickel(O)
Quantity
1.5 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]3[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=3[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH2:16]1[CH2:21][CH2:20][N:19]([C:22]2[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=2)[CH2:18][CH2:17]1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[N:19]1([C:22]2[CH:23]=[CH:24][C:25]([NH:28][C:2]3[C:11]4[C:6](=[CH:7][C:8]5[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=5[CH:10]=4)[N:5]=[CH:4][CH:3]=3)=[CH:26][CH:27]=2)[CH2:20][CH2:21][CH2:16][CH2:17][CH2:18]1 |f:2.3,5.6.7|

Inputs

Step One
Name
4-Chlorobenzo[g]quinoline
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC3=C(C=C12)C=CC=C3
Name
Quantity
50 mg
Type
reactant
Smiles
C1CCN(CC1)C2=CC=C(C=C2)N
Name
bis(1,5-cyclooctadiene)nickel(O)
Quantity
1.5 mg
Type
reactant
Smiles
Name
Quantity
31 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (gradient: 50:50:2 to 60:40:2 hexane: EtOAc:Et3N)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=C(C=C1)NC1=CC=NC2=CC3=C(C=C12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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